N-(2H-1,3-BENZODIOXOL-5-YL)-N'-[(3-METHOXYPHENYL)METHYL]ETHANEDIAMIDE
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Overview
Description
N’-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide is a complex organic compound characterized by the presence of a benzodioxole ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide typically involves the reaction of 1,3-benzodioxole with 3-methoxybenzylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the oxamide bond. The reaction conditions usually include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaH in dimethylformamide (DMF) or KOtBu in tetrahydrofuran (THF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
N’-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide involves its interaction with specific molecular targets. The benzodioxole ring and methoxyphenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-yl)-3-(4-methoxyanilino)-1-propanone: Similar structure with a propanone linkage.
3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: Contains a benzodioxole ring with a propanoic acid group.
3-(1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile: Features a benzodioxole ring with an acrylonitrile group.
Uniqueness
N’-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxamide linkage and methoxyphenyl group differentiate it from other similar compounds, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-22-13-4-2-3-11(7-13)9-18-16(20)17(21)19-12-5-6-14-15(8-12)24-10-23-14/h2-8H,9-10H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACCPDLDCNAJPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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